4-Acetoxy-4'-heptylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

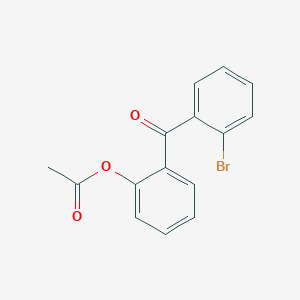

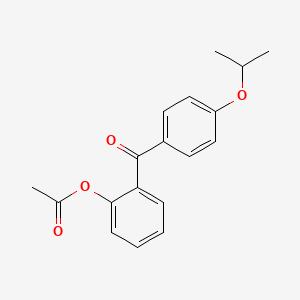

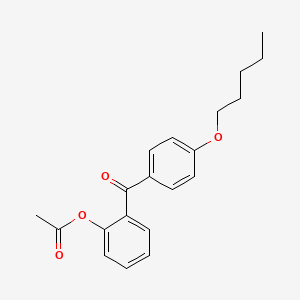

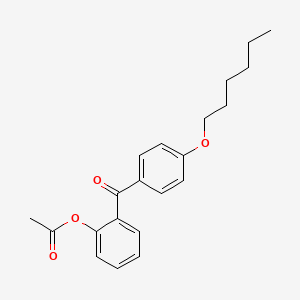

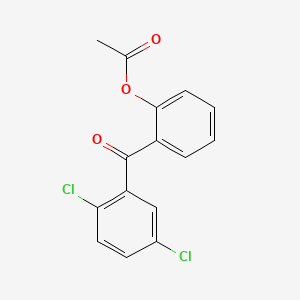

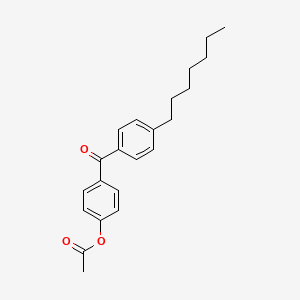

4-Acetoxy-4’-heptylbenzophenone is a chemical compound with the CAS Number: 890099-81-7 . Its IUPAC name is 4-(4-heptylbenzoyl)phenyl acetate . The molecular weight of this compound is 338.45 .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-4’-heptylbenzophenone is represented by the linear formula C22H26O3 . The InChI code for this compound is 1S/C22H26O3/c1-3-4-5-6-7-8-18-9-11-19(12-10-18)22(24)20-13-15-21(16-14-20)25-17(2)23/h9-16H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-4’-heptylbenzophenone include a molecular weight of 338.45 . Unfortunately, other specific properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique

Polymer Science and Engineering

4-Acetoxy-4'-heptylbenzophenone and related compounds have been studied for their roles in polymerization reactions. For instance, the polymerization reaction of 4-acetoxybenzoic acid (ABA) and its derivatives, similar in structure to 4-Acetoxy-4'-heptylbenzophenone, has been investigated for copolymer synthesis. The byproducts and molecular weight of the polymers were analyzed to understand the polymerization mechanism, which transitions from acidolysis to phenolysis at high temperatures, influencing the polymer's properties and applications (Xinghua Han et al., 1996).

Materials for Sensing and Imaging

Compounds structurally related to 4-Acetoxy-4'-heptylbenzophenone have been utilized in the development of thermochromic polymeric thin films. These films exhibit reversible color changes in response to temperature variations, making them suitable for applications in thermal sensors and 2D imaging sensor films. The incorporation of these compounds into a polymer matrix like polyvinylidene difluoride (PVDF) results in robust, defect-free thin films with potential utility in various sensing applications (J. Troyano et al., 2018).

Organic Synthesis and Chemical Transformations

The chemical behavior of 4-Acetoxy-4'-heptylbenzophenone analogs under different conditions has been a subject of study. For example, the photochemical synthesis and transacylation reactions of related benzophenone derivatives have been explored, leading to the formation of various compounds, including xanthones. These studies contribute to the understanding of reaction mechanisms and the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science (M. R. Diaz-Mondejar & M. Miranda, 1982).

Nonlinear Optical Materials

Research into the nonlinear optical properties of hydrazone derivatives related to 4-Acetoxy-4'-heptylbenzophenone has shown significant promise for applications in optical devices. These compounds exhibit two-photon absorption and are potential candidates for use in optical limiters, switches, and other photonic technologies due to their high third-order nonlinear optical parameters (K. Naseema et al., 2010).

Propriétés

IUPAC Name |

[4-(4-heptylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-3-4-5-6-7-8-18-9-11-19(12-10-18)22(24)20-13-15-21(16-14-20)25-17(2)23/h9-16H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJJFNYIHGXTFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641717 |

Source

|

| Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-4'-heptylbenzophenone | |

CAS RN |

890099-81-7 |

Source

|

| Record name | [4-(Acetyloxy)phenyl](4-heptylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.